306Oi10

mRNA delivery LNP formulation in vivo efficacy

306Oi10 (CAS 2322290-93-5) is a synthetic, branched-chain ionizable cationic lipidoid with a molecular weight of 994.56 g/mol (molecular formula: C59H115N3O8). It is designed specifically for the formulation of lipid nanoparticles (LNPs) for the intracellular delivery of messenger RNA (mRNA) and short interfering RNA (siRNA).

Molecular Formula C59H115N3O8
Molecular Weight 994.6 g/mol
Cat. No. B10828989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name306Oi10
Molecular FormulaC59H115N3O8
Molecular Weight994.6 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCCCCCCC(C)C)CCC(=O)OCCCCCCCC(C)C)CCC(=O)OCCCCCCCC(C)C
InChIInChI=1S/C59H115N3O8/c1-52(2)32-22-14-10-18-26-48-67-56(63)36-44-61(45-37-57(64)68-49-27-19-11-15-23-33-53(3)4)42-30-40-60(9)41-31-43-62(46-38-58(65)69-50-28-20-12-16-24-34-54(5)6)47-39-59(66)70-51-29-21-13-17-25-35-55(7)8/h52-55H,10-51H2,1-9H3
InChIKeyBPPZRZOKGADTQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

306Oi10: Branched-Chain Ionizable Lipidoid for mRNA Delivery in Lipid Nanoparticles (LNPs)


306Oi10 (CAS 2322290-93-5) is a synthetic, branched-chain ionizable cationic lipidoid with a molecular weight of 994.56 g/mol (molecular formula: C59H115N3O8) . It is designed specifically for the formulation of lipid nanoparticles (LNPs) for the intracellular delivery of messenger RNA (mRNA) and short interfering RNA (siRNA) . Structurally, 306Oi10 is defined by its amine-rich head group linked to four hydrophobic tails, each containing a distinctive one-carbon branch [1]. This branched architecture is the key determinant of its biophysical behavior, as it confers enhanced surface ionization at the acidic pH of the late endosome (pH ~5.0) relative to analogous lipids with linear tails [2]. The compound has an apparent pKa of 6.4, which is optimized to promote neutral charge at physiological pH (reducing systemic toxicity) and positive charge in the acidic endosomal environment (facilitating endosomal escape) [3].

Why Generic Substitution Fails: 306Oi10 Structural Differentiation from Linear and Benchmark Lipids


Substituting 306Oi10 with a generic ionizable lipid—even a close structural analog—will likely result in significant and quantifiable performance losses in mRNA delivery assays. The primary differentiator is the one-carbon branch in the lipid tail, which distinguishes 306Oi10 from its linear counterpart, 306O10 [1]. This seemingly minor structural modification profoundly alters the compound's pH-dependent surface ionization profile; 306Oi10 exhibits stronger ionization at the late endosomal pH of 5.0, a critical step for endosomal escape and subsequent cytosolic mRNA release [2]. Consequently, while lipids like SM-102 or DLin-MC3-DMA are established industry benchmarks, 306Oi10 has demonstrated superior in vivo protein expression levels relative to these standards in specific comparative studies . The failure of generic substitution stems from this precise structure-function relationship: a molecule lacking the specific branched tail architecture will not replicate the ionization kinetics, resulting in lower endosomal escape efficiency and significantly reduced overall mRNA delivery potency [3].

306Oi10 Product-Specific Quantitative Evidence Guide


306Oi10 vs. Linear Analog 306O10: A 10-Fold Improvement in In Vivo Luciferase Expression

A direct comparative study demonstrated that a single structural feature—a one-carbon branch on the lipid tail—confers a tenfold improvement in in vivo mRNA delivery efficacy for 306Oi10 over its linear counterpart, 306O10 [1]. Both lipids have identical molecular weights and core structures, varying only in this branch .

mRNA delivery LNP formulation in vivo efficacy

306Oi10 LNP Total Organ Protein Expression Compared to Benchmark Lipids DLin-MC3-DMA and C12-200

In studies using LNPs to deliver mRNA, 306Oi10-containing formulations induced significantly higher total organ protein expression than two established benchmark ionizable lipids: DLin-MC3-DMA (the lipid component of Onpattro) and C12-200 [1]. The performance advantage was quantified as threefold higher expression than DLin-MC3-DMA and over 20-fold higher expression than C12-200 .

mRNA delivery LNP formulation benchmark comparison

306Oi10 Retains Efficacy and Immunological Profile Comparable to SM-102 in siRNA Delivery

In a head-to-head study comparing 306Oi10 to SM-102 (the ionizable lipid in the Moderna COVID-19 vaccine), both lipids demonstrated statistically comparable efficacy in reducing Factor VII levels via siRNA delivery in mice [1]. Furthermore, the immune response profile, measured by TNFα, IL-6, and anti-PEG antibody levels, was similar for both lipids [2].

siRNA delivery LNP formulation immunogenicity

306Oi10 LNPs Exhibit an Immunoquiescent Profile Compared to Immunogenic LNP Formulations

306Oi10 LNPs have been characterized as 'immunoquiescent' when compared to other immunogenic LNP formulations (e.g., 503O8,12 and 200Oi10) [1]. This classification is supported by in vivo data showing that 306Oi10 LNPs do not induce significant liver toxicity or immunogenicity, even when delivering multiple mRNA payloads . This is a key differentiating factor from other potent lipidoids that may trigger adverse immune responses.

mRNA delivery LNP formulation immunogenicity toxicity

306Oi10 pKa of 6.4 is Optimized for Endosomal Escape with Minimal Systemic Toxicity

306Oi10 has a measured surface pKa of 6.4 when formulated into LNPs with mRNA [1]. This value is situated within the optimal range for ionizable lipids, which is typically between 6.2 and 6.8. At this pKa, the lipid is predominantly neutral at physiological pH (7.4), reducing toxicity and off-target interactions, but becomes protonated and positively charged in the acidic late endosome (pH ~5.0), thereby facilitating efficient endosomal disruption and cytosolic mRNA release .

LNP formulation ionizable lipid pKa endosomal escape

306Oi10 LNP Formulations Enable Multiplexed mRNA Co-Delivery and Gene Editing In Vivo

306Oi10-based LNPs have been successfully employed for the simultaneous delivery of three distinct mRNA molecules (firefly luciferase, mCherry fluorescent protein, and erythropoietin) in vivo, resulting in expression of all three functional proteins [1]. Furthermore, these LNPs can co-deliver Cas9 mRNA and a single-guide RNA (sgRNA) to facilitate functional CRISPR-Cas9 gene editing in mice, a capability that requires a delicate balance of potency and tolerability not achieved by all lipidoid materials .

mRNA delivery LNP formulation CRISPR-Cas9 multiplexed delivery

306Oi10 Best Research and Industrial Application Scenarios Based on Quantified Evidence


Potent mRNA Therapeutics and Vaccines Requiring High Protein Expression Yield

When the primary goal is maximizing protein expression per delivered mRNA dose, 306Oi10 is a superior choice. Its branched-tail architecture confers a 10-fold improvement in luciferase expression over its linear analog [1] and achieves 3-fold higher total organ protein expression than the benchmark lipid DLin-MC3-DMA . This makes 306Oi10 particularly well-suited for developing potent mRNA vaccines or therapeutic proteins where high potency can reduce required dosages and potential side effects.

CRISPR-Cas9 Gene Editing Applications Requiring Co-Delivery of Multiple RNA Payloads

306Oi10 is validated for the challenging task of co-delivering multiple RNA species in vivo. Studies confirm its successful use in delivering three distinct mRNAs simultaneously and in delivering functional Cas9 mRNA and sgRNA for gene editing [2]. For programs developing CRISPR-based therapies, 306Oi10 represents a low-risk, high-performance material choice, eliminating the need for preliminary screening of unproven lipids for this complex application.

Hepatocellular Carcinoma Research Leveraging Liver-Tropic LNP Formulations

The natural tropism of 306Oi10 LNPs for the liver, combined with its ability to transfect multiple relevant cell types (malignant hepatocytes, endothelial cells, and Kupffer cells) , positions it as a valuable tool for liver-specific research. This includes the development of mRNA therapeutics for hepatocellular carcinoma, where targeted delivery to the liver microenvironment is crucial for both efficacy and safety.

Development of mRNA Therapeutics Where Minimizing Immunogenicity is a Critical Safety Requirement

For applications where an adverse immune response or hepatotoxicity would be detrimental (e.g., chronic therapies, vaccines for immunocompromised populations, or repeated dosing regimens), 306Oi10's 'immunoquiescent' profile provides a significant safety advantage [3]. Its demonstrated lack of immunogenicity and liver toxicity, even when delivering multiple payloads, differentiates it from more immunogenic lipidoids and supports its selection for safety-focused development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 306Oi10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.